molecular formula C16H12O4 B12961562 2,4-dioxo-4-(4-phenylphenyl)butanoic acid CAS No. 85763-16-2

2,4-dioxo-4-(4-phenylphenyl)butanoic acid

Cat. No.: B12961562
CAS No.: 85763-16-2
M. Wt: 268.26 g/mol
InChI Key: OCTADEKBEAHCGJ-UHFFFAOYSA-N
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Description

2,4-Dioxo-4-(4-phenylphenyl)butanoic acid is an organic compound with the molecular formula C16H12O4 It is known for its unique structure, which includes two oxo groups and a phenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-4-(4-phenylphenyl)butanoic acid typically involves the reaction of ethyl 2,4-dioxo-4-phenylbutanoate with appropriate reagents under controlled conditions. One common method includes the hydrolysis of ethyl 2,4-dioxo-4-phenylbutanoate to yield the desired acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-4-(4-phenylphenyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2,4-Dioxo-4-(4-phenylphenyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-dioxo-4-(4-phenylphenyl)butanoic acid exerts its effects involves binding to specific molecular targets. For instance, it inhibits the replication of the influenza virus by binding to its surface proteins and preventing the virus from replicating . This inhibition is achieved through the chelation of active site manganese ions, which are essential for the virus’s enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

85763-16-2

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

2,4-dioxo-4-(4-phenylphenyl)butanoic acid

InChI

InChI=1S/C16H12O4/c17-14(10-15(18)16(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)

InChI Key

OCTADEKBEAHCGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(=O)C(=O)O

Origin of Product

United States

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